2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide
Description
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxyphenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 2. This compound is structurally analogous to bioactive pyrazolo-pyrimidine and pyrazolo-pyrazine derivatives, which are known for their diverse pharmacological activities, including enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-27-17-9-7-15(8-10-17)18-13-19-21(22-11-12-25(19)24-18)28-14-20(26)23-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHYHJRKUUTHKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the 4-methoxyphenyl group through electrophilic aromatic substitution. The final step involves the formation of the sulfanyl linkage and the attachment of the N-phenylacetamide group under controlled conditions, such as refluxing in an appropriate solvent with a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The phenylacetamide moiety may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues
The following table highlights structural analogs of the target compound, emphasizing substituent variations and their implications:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-methoxy group in the target compound (electron-donating) contrasts with 4-chloro (electron-withdrawing) in analogs, affecting electronic density and interaction with biological targets .
- Acetamide Modifications: Substituting the N-phenyl group with phenoxyphenyl (e.g., in ) or mesityl () alters steric bulk and solubility .
Physicochemical Properties
- Thermal Stability : Pyrazolo[1,5-a]pyrazines generally exhibit higher thermal stability than pyrazolo[3,4-b]pyridines due to aromaticity .
Structure-Activity Relationship (SAR)
- Position 2 Substituents : Larger groups (e.g., 4-ethylphenyl) reduce activity in some assays due to steric hindrance, while electron-withdrawing groups (Cl, F) enhance binding affinity .
- Sulfanyl Linker : Critical for maintaining conformational flexibility; oxidation to sulfonyl derivatives (as in ) reduces bioactivity .
Biological Activity
2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound belongs to the class of pyrazolo[1,5-a]pyrazine derivatives, which are known for their diverse pharmacological properties. The unique structural features of this compound, including the presence of a sulfanyl group and a methoxyphenyl moiety, suggest various mechanisms of action that could be exploited for therapeutic purposes.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 422.93 g/mol. The structural characteristics include:
- Pyrazolo[1,5-a]pyrazin core : Contributes to the compound's biological activity.
- Sulfanyl group : May enhance reactivity and binding affinity to biological targets.
- Methoxy and phenyl substituents : Potentially influence solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in cancer therapy where dysregulated enzyme activity is common.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, leading to changes in cellular functions critical for cancer progression.
- Induction of Apoptosis : Evidence suggests that this compound can trigger programmed cell death in cancer cells through the activation of apoptotic pathways involving caspases (e.g., caspase 3, 8, and 9) .
Biological Activity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.25 | Induces apoptosis via caspase activation |
| MDA-MB-231 (Breast) | 0.30 | Inhibits cell proliferation |
| HeLa (Cervical) | 0.35 | Modulates receptor signaling pathways |
These findings indicate that the compound exhibits significant cytotoxicity compared to standard chemotherapeutics like cisplatin .
Case Studies
- Cytotoxicity Assay : In a comparative study using the MTT assay, it was found that this compound demonstrated stronger cytotoxic activity than cisplatin in both MCF-7 and MDA-MB-231 cell lines. The results indicated an increase in apoptosis markers when treated with this compound .
- Synergistic Effects : Further investigations explored the synergistic effects of combining this compound with doxorubicin on breast cancer cells. The combination showed enhanced cytotoxicity and apoptosis induction compared to either agent alone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
